5-Amino-4-iodo-2-methylphenol
Description
Contextualization within Halogenated Phenols and Aminophenols Research
Halogenated phenols and aminophenols are classes of compounds that have long been of interest to researchers. Phenols are versatile synthetic intermediates and are present in many natural products and biologically active molecules. researchgate.net The introduction of a halogen atom, such as iodine, into the phenolic ring can significantly alter the compound's physical, chemical, and biological properties. This alteration can influence its reactivity in subsequent chemical transformations. researchgate.net
Aminophenols, on the other hand, are also important intermediates, particularly in the synthesis of dyes and pharmaceuticals. apolloscientific.co.uk The amino group enhances the reactivity of the aromatic ring and provides a site for further functionalization. apolloscientific.co.uk Research into aminophenols includes their use in oxidative coupling reactions for bioconjugation, a process for linking molecules to proteins. nih.gov The study of these compounds has also extended to their metabolism and potential biological effects. nih.goveuropa.eu The compound 5-Amino-4-iodo-2-methylphenol combines the structural features of both halogenated phenols and aminophenols, placing it at the intersection of these two important areas of chemical research.
Significance of Multifunctional Aromatic Compounds in Synthetic Chemistry
Multifunctional aromatic compounds are highly valued in synthetic organic chemistry as they serve as versatile scaffolds for the construction of more complex molecules. solubilityofthings.comresearchgate.net The presence of multiple reactive sites on a single aromatic core allows for a variety of chemical modifications, enabling the synthesis of diverse molecular structures with tailored properties. openaccessjournals.com These compounds are instrumental in the development of new pharmaceuticals, materials with specific functions, and other fine chemicals. solubilityofthings.commdpi.comresearchgate.net
The strategic placement of different functional groups on an aromatic ring can control the regioselectivity of subsequent reactions, a critical aspect in the efficient synthesis of target molecules. researchgate.net The ability to selectively modify one functional group while leaving others intact is a key advantage offered by multifunctional scaffolds. This controlled reactivity is essential for building complex molecular architectures in a stepwise and predictable manner. researchgate.net The field of crystal engineering, for example, utilizes multifunctional aromatic carboxylic acids to construct metal-organic frameworks (MOFs) with unique structural and functional properties. mdpi.comresearchgate.net
Historical and Current Research Trajectories for Related Chemical Scaffolds
The concept of a "scaffold" is central to medicinal chemistry and drug discovery. nih.govresearchgate.net A scaffold refers to the core structure of a molecule, which can be systematically modified to develop new compounds with desired biological activities. researchgate.netwiley-vch.de Historically, the focus was often on a limited number of well-established scaffolds. However, recent trends show a push towards the exploration of novel and more diverse molecular frameworks. nih.govacs.org
The analysis of large chemical databases has revealed trends in the popularity and utility of different scaffolds over time. nih.gov This data-driven approach helps researchers to identify promising new scaffolds and to understand the structure-activity relationships that govern their biological effects. nih.govresearchgate.net Current research is increasingly focused on the development of synthetic methods that provide access to structurally diverse and complex scaffolds, including those containing multiple functional groups and stereocenters. researchgate.netacs.org The use of computational methods is also becoming more prevalent in the design and evaluation of new molecular scaffolds. researchgate.netresearchgate.net The study of compounds like this compound contributes to this ongoing effort to expand the toolkit of available chemical scaffolds for a wide range of applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈INO |
| Molecular Weight | 249.05 g/mol |
| CAS Number | 388616-53-3 |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-iodo-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYXWJLWCWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 4 Iodo 2 Methylphenol and Its Precursors
Strategies for the Construction of the 5-Amino-4-iodo-2-methylphenol Core
The key challenge in synthesizing this compound lies in the regioselective introduction of the amino and iodo substituents at the C5 and C4 positions, respectively, of the 2-methylphenol ring.
Direct functionalization strategies aim to introduce the amino and iodo groups onto a pre-existing 2-methylphenol or a suitably substituted precursor.
While direct amination of 4-iodo-2-methylphenol (B1580675) at the C5 position is a conceivable route, it presents significant regioselectivity challenges. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction couples an amine with an aryl halide. wikipedia.org In a hypothetical application to this synthesis, 4-iodo-2-methylphenol could be coupled with an ammonia (B1221849) equivalent. However, the hydroxyl group's presence can complicate the reaction, potentially requiring a protection strategy. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands developed to tune the catalyst's reactivity and selectivity. nih.govlibretexts.org
A more established and indirect method for introducing the amino group at the desired position involves the nitration of a precursor followed by reduction. This approach is discussed in more detail in section 2.1.3.
The direct iodination of 5-amino-2-methylphenol (B1213058) to achieve regioselective substitution at the C4 position is another synthetic consideration. The directing effects of the hydroxyl and amino groups, both being ortho-, para-directing, would likely lead to a mixture of products, with iodination potentially occurring at positions ortho and para to both activating groups.
To achieve regioselectivity, specific iodinating agents and reaction conditions are necessary. Reagents like iodine monochloride (ICl) are known to be effective for the iodination of activated aromatic rings. googleapis.com The reaction conditions, such as pH and solvent, can significantly influence the regiochemical outcome. For instance, in the synthesis of related tri-iodinated compounds, pH control is critical to prevent degradation and side reactions. google.com Another common iodinating agent is N-iodosuccinimide (NIS), which can offer milder reaction conditions.
Halogen exchange reactions provide an alternative route for introducing the iodine atom. This typically involves the conversion of a bromo or chloro precursor to the corresponding iodo compound. The Finkelstein reaction is a classic example of a halogen exchange reaction, although it is more commonly applied to alkyl halides. manac-inc.co.jp
For aryl halides, metal-halogen exchange is a more relevant process. wikipedia.orgresearchgate.net This reaction typically involves treating an aryl bromide or iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a lithiated intermediate. This intermediate can then be quenched with an electrophilic iodine source to introduce the iodine atom. The "halogen dance" is a related rearrangement where a halogen atom migrates to a different position on an aromatic ring under basic conditions. wikipedia.orgclockss.org This can be a useful strategy for accessing isomers that are difficult to obtain through direct functionalization.
A highly practical and frequently employed strategy for the synthesis of this compound involves the transformation of a nitro group into an amino group. This multi-step approach offers excellent control over regioselectivity.
The synthesis commences with the nitration of a suitable precursor, 4-iodo-2-methylphenol. To avoid unwanted side reactions and to control the position of nitration, the phenolic hydroxyl group is often protected. A common protecting group is a sulfonyl group, such as a tosyl or mesyl group. google.com The protected 4-iodo-2-methylphenol is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl group (ortho-, para-directing) and the protected hydroxyl group (ortho-, para-directing), along with the steric hindrance, favor the introduction of the nitro group at the C5 position.
Following successful nitration to yield the 4-iodo-2-methyl-5-nitrophenol derivative, the protecting group is removed. The final step is the reduction of the nitro group to the desired amino group. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.
| Step | Reaction | Reagents and Conditions |
| 1 | Protection of hydroxyl group | Sulfonyl chloride (e.g., tosyl chloride), base (e.g., pyridine) |
| 2 | Nitration | Nitric acid, Sulfuric acid |
| 3 | Deprotection | Acidic or basic hydrolysis |
| 4 | Reduction of nitro group | SnCl2/HCl or H2/Pd |
Direct Functionalization Approaches
Synthesis of Key Precursors and Related Intermediates
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.
One of the primary precursors is 4-iodo-2-methylphenol . A common method for its synthesis involves the diazotization of an aminophenol followed by a Sandmeyer-type reaction. For instance, 4-amino-2-methylphenol (B1329486) can be treated with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. Subsequent reaction of the diazonium salt with potassium iodide yields 4-iodo-2-methylphenol.
Another important precursor is 5-amino-2-methylphenol . Its synthesis can be achieved through various methods, including the reduction of 2-methyl-5-nitrophenol.
| Precursor | Synthetic Method | Starting Material | Key Reagents |
| 4-Iodo-2-methylphenol | Diazotization-Sandmeyer | 4-Amino-2-methylphenol | NaNO2, HCl, KI |
| 5-Amino-2-methylphenol | Reduction of nitro group | 2-Methyl-5-nitrophenol | SnCl2/HCl or H2/Pd |
The synthesis of 2-methyl-5-nitrophenol itself can be accomplished by the nitration of 2-methylphenol. However, this reaction can produce a mixture of isomers, and separation may be required to isolate the desired 5-nitro isomer. A more controlled approach involves the diazotization of 2-methyl-5-nitroaniline (B49896) followed by hydrolysis of the resulting diazonium salt. google.com
Preparation of 4-Iodo-2-methylphenol and its Derivatives
A primary precursor to the target compound is 4-Iodo-2-methylphenol. A common and direct method for its synthesis involves the electrophilic iodination of 2-methylphenol (o-cresol). This reaction is typically carried out in aqueous alcohol solvents. chemicalbook.com The iodinating agent is prepared in situ through the reaction of sodium hypochlorite (B82951) and sodium iodide. chemicalbook.com This method provides a straightforward route to introduce an iodine atom at the para-position to the hydroxyl group, which is activated by the electron-donating effects of both the hydroxyl and methyl groups.
The general scheme for this reaction is as follows:
Starting Material: 2-Methylphenol
Reagents: Sodium iodide (NaI), Sodium hypochlorite (NaOCl)
Solvent: Aqueous alcohol
Product: 4-Iodo-2-methylphenol
This starting material is noted for its application as a reagent in the synthesis of GW501516, an agonist for the peroxisome proliferator-activated receptor δ (PPARδ). chemicalbook.comscbt.com
Table 1: Synthesis of 4-Iodo-2-methylphenol
| Starting Material | Reagents | Solvent | Key Transformation |
|---|
Synthesis of 5-Amino-2-methylphenol and its Analogs
Another crucial precursor is 5-Amino-2-methylphenol, also known as 5-amino-o-cresol. One documented synthetic route involves the hydrogenolysis of a more complex intermediate, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol. prepchem.com In this process, the starting material is dissolved in a potassium hydroxide (B78521) solution and treated with hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst. prepchem.com The reaction is conducted under pressure and at an elevated temperature. prepchem.com This procedure cleaves the protecting groups and reduces the functionalities to yield the desired aminophenol. The product can be precipitated by adjusting the pH of the filtrate and then purified. prepchem.com This method resulted in a 68% yield with 97% purity as determined by perchloric acid titration. prepchem.com
Table 2: Hydrogenolysis for 5-Amino-2-methylphenol Synthesis. prepchem.com
| Parameter | Description |
|---|---|
| Starting Material | 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol |
| Solvent | 3N Potassium hydroxide solution |
| Catalyst | 3% Palladium on activated carbon (Pd/C) |
| Reagent | Hydrogen (H₂) |
| Temperature | 70°-80° C |
| Pressure | 60 psi |
| Reaction Time | 3 hours |
| Yield | 68% |
Derivatives of 5-amino-2-methylphenol can also be synthesized for various applications. For instance, 5-(2-hydroxyethyl) amino-o-cresol is prepared by a condensation reaction between 5-amino-2-methylphenol and ethylene (B1197577) carbonate in a diethylene glycol dimethyl ether solvent, catalyzed by an organic acid. google.com
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comub.edu This process involves "disconnections," which are the mental breaking of bonds that correspond to reliable chemical reactions, but in reverse. amazonaws.com
For the this compound scaffold, two primary disconnections are logical:
C-I Bond Disconnection : The bond between the aromatic ring and the iodine atom can be disconnected. This is a common strategy for halogenated aromatic compounds. This disconnection suggests that the iodine atom can be introduced onto an existing aminophenol scaffold via an electrophilic iodination reaction. The precursor would be 5-Amino-2-methylphenol.
C-N Bond Disconnection : The bond between the aromatic ring and the amino group can be disconnected. This suggests the amino group could be introduced via nitration followed by reduction. In this scenario, the precursor would be 4-Iodo-2-methylphenol. The synthesis would involve nitrating this precursor at the 5-position and subsequently reducing the nitro group to an amine.
These two pathways are illustrated below:
Pathway A (Iodination of an aminophenol) :
Target: this compound
Disconnection: C-I bond
Precursor: 5-Amino-2-methylphenol
Pathway B (Amination of an iodophenol) :
Target: this compound
Disconnection: C-N bond (via nitro group)
Precursors: 4-Iodo-2-methylphenol -> 4-Iodo-2-methyl-5-nitrophenol
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The optimization of reaction conditions is critical for maximizing product yield and purity while ensuring the process is efficient and scalable. Key parameters that can be adjusted include the choice of reagents, solvents, catalysts, reaction temperature, and time.
For the synthetic pathways leading to this compound, several optimization strategies can be considered:
Solvent and Catalyst Selection : In the synthesis of 5-amino-2-methylphenol derivatives, the use of an organic acid catalyst is noted. google.com The choice of a specific acid (e.g., trifluoroacetic acid, methanesulfonic acid) and its concentration can significantly impact reaction rates and yields. google.com Similarly, for the hydrogenolysis step, the type and loading of the palladium catalyst are crucial for efficient conversion. prepchem.com
Temperature and Reaction Time : The condensation reaction for a 5-amino-2-methylphenol analog is conducted at 130-170 °C for 10-15 hours. google.com Fine-tuning this temperature and time is essential; insufficient heat or time may lead to incomplete reaction, while excessive heat or time could promote side reactions or product degradation.
Reagent Stoichiometry : The mass ratio of reactants is a key variable. For example, in the synthesis of 5-(2-hydroxyethyl) amino-o-cresol, a specific mass ratio of 5-amino-2-methylphenol to ethylene carbonate, organic acid, and solvent is suggested. google.com Adjusting these ratios can optimize the consumption of starting materials and maximize the yield of the desired product.
Work-up and Purification : Developing protocols that avoid tedious work-up procedures is a goal of modern synthesis. researchgate.net For the preparation of 5-amino-2-methylphenol, purification is achieved via pH adjustment and filtration, followed by recrystallization to obtain a high-purity product. prepchem.comgoogle.com Optimizing the recrystallization solvent system is a common strategy to improve final product purity.
By systematically adjusting these parameters, synthetic pathways can be refined to be more robust, high-yielding, and suitable for larger-scale production. researchgate.net
Advanced Chemical Reactions and Transformations of 5 Amino 4 Iodo 2 Methylphenol
Reactivity of the Amino Group
The primary aromatic amino group (-NH₂) is a key center of reactivity in 5-Amino-4-iodo-2-methylphenol. It is nucleophilic and can undergo a variety of reactions, including acylation, diazotization, and condensation.
The amino group of this compound readily undergoes acylation to form the corresponding amides. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640). The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This transformation is fundamental in organic synthesis for the protection of amino groups or for the synthesis of more complex molecules. organic-chemistry.org A variety of acylating agents can be employed, leading to a diverse range of amide products. nih.gov
Table 1: Examples of Acylating Agents for Amide Formation
| Acylating Agent | Product Type | General Structure of Product |
| Acetyl chloride | Acetamide | N-(4-iodo-5-hydroxy-2-methylphenyl)acetamide |
| Benzoyl chloride | Benzamide | N-(4-iodo-5-hydroxy-2-methylphenyl)benzamide |
| Acetic anhydride | Acetamide | N-(4-iodo-5-hydroxy-2-methylphenyl)acetamide |
| Trifluoroacetic anhydride | Trifluoroacetamide | N-(4-iodo-5-hydroxy-2-methylphenyl)-2,2,2-trifluoroacetamide |
One of the most significant reactions of primary aromatic amines is diazotization, followed by azo coupling, which is the cornerstone of synthetic dye chemistry. nih.gov The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cajbiochemtech.com
The resulting diazonium salt, 4-iodo-5-hydroxy-2-methylbenzene-1-diazonium chloride, is an electrophilic species. It can then react with an electron-rich aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction to form an azo compound. cdnsciencepub.com These compounds are characterized by the presence of a diazo group (-N=N-) linking two aromatic rings and are often intensely colored. researchgate.netmdpi.com The phenol (B47542) and methyl groups on the parent ring influence the electronic properties and, consequently, the color of the resulting azo dye. unb.ca
Due to the activating hydroxyl group on its own ring, this compound can also act as a coupling component for other diazonium salts. nih.gov
Table 2: Representative Coupling Components for Azo Dye Synthesis
| Coupling Component | Class | Resulting Azo Compound Structure (Example) |
| Phenol | Phenol | 2-hydroxy-5-((4-iodo-5-hydroxy-2-methylphenyl)diazenyl)benzoic acid |
| Aniline | Aromatic Amine | N,N-dimethyl-4-((4-iodo-5-hydroxy-2-methylphenyl)diazenyl)aniline |
| 2-Naphthol | Naphthol | 1-((4-iodo-5-hydroxy-2-methylphenyl)diazenyl)naphthalen-2-ol |
| N,N-Dimethylaniline | Aromatic Amine | 4-((4-iodo-5-hydroxy-2-methylphenyl)diazenyl)-N,N-dimethylaniline |
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group. mdpi.com This allows it to react with a variety of electrophiles. Beyond acylation, the amino group can participate in condensation reactions, most notably with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid. The stability and reactivity of the resulting imine depend on the structure of both the parent amine and the carbonyl compound.
Reactivity of the Iodo Group
The iodo group is the largest and least electronegative of the halogens, which makes the C-I bond weaker and more polarizable than other carbon-halogen bonds. This characteristic makes the iodo group an excellent leaving group in various substitution and coupling reactions.
The iodo substituent on the aromatic ring can be replaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. consensus.app The generally accepted mechanism involves a two-step addition-elimination process, where the nucleophile first attacks the carbon atom bearing the iodo group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the iodide ion is eliminated, restoring the aromaticity of the ring. libretexts.org
However, SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. libretexts.org The ring of this compound is substituted with electron-donating (amino, hydroxyl, methyl) groups, which destabilize this intermediate. Consequently, direct nucleophilic aromatic substitution of the iodo group is generally difficult and requires harsh reaction conditions or very powerful nucleophiles. libretexts.orgnih.gov
The iodo group is an excellent participant in a wide array of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. grafiati.com
Ullmann Reaction: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org This reaction typically requires high temperatures. A more modern and versatile variant, often called the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. nih.gov In the context of this compound, the iodo group can react with various nucleophiles in the presence of a copper catalyst to form new C-O, C-N, or C-S bonds. apple.com
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an organoboron compound (such as a boronic acid or boronic ester). libretexts.org The iodo group is an ideal substituent for this reaction due to the high reactivity of the C-I bond in the initial oxidative addition step to the palladium(0) catalyst. libretexts.org This reaction proceeds under relatively mild conditions with high functional group tolerance, allowing for the synthesis of a vast array of biaryl compounds and other complex architectures. nih.govnih.gov The reaction of this compound with a suitable boronic acid provides a direct method to form a new carbon-carbon bond at the position of the iodine atom. researchgate.net
Table 3: Examples of Boronic Acids for Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Potential Product Structure |
| Phenylboronic acid | Phenyl group | 5-Amino-2-methyl-[1,1'-biphenyl]-4-ol |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl group | 5-Amino-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-ol |
| Thiophene-2-boronic acid | Thiophenyl group | 5-Amino-4-(thiophen-2-yl)-2-methylphenol |
| Pyridine-3-boronic acid | Pyridinyl group | 5-Amino-4-(pyridin-3-yl)-2-methylphenol |
Dehalogenation Studies and Mechanisms
The carbon-iodine bond in this compound is the most labile of the carbon-halogen bonds, making its selective cleavage (dehalogenation) a feasible and important transformation. nih.gov This reaction, specifically a hydrodeiodination, replaces the iodine atom with a hydrogen atom to yield 5-amino-2-methylphenol (B1213058). Such transformations are valuable in organic synthesis for removing an iodine atom after it has served its purpose as a directing group or a handle for cross-coupling reactions.
Dehalogenation of aryl iodides can proceed through various mechanisms, primarily categorized as reductive dehalogenation, which can be achieved using catalytic hydrogenation, metal-hydride reagents, or dissolving metal reductions. nih.gov Photocatalytic and electron-transfer-mediated dehalogenations have also emerged as powerful, mild methods. nih.govnih.gov
Mechanisms:
Catalytic Hydrogenation: This method involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, isopropanol). nih.gov The reaction proceeds via oxidative addition of the aryl iodide to the metal surface, followed by hydrogenolysis of the carbon-metal bond.
Radical Mechanisms: Some dehalogenation reactions proceed through a radical pathway. nih.gov This can be initiated by single-electron transfer (SET) from a reductant or through photolysis. nih.gov The resulting aryl radical then abstracts a hydrogen atom from a hydrogen donor in the reaction mixture to yield the dehalogenated product.
Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can act as sources of hydride ions (H⁻), which can displace the iodide. However, these are often used in conjunction with a transition metal catalyst to facilitate the reaction for aryl halides.
The choice of method depends on the desired chemoselectivity, as other functional groups in the molecule (the amino and hydroxyl groups) can also be sensitive to certain reaction conditions. For this compound, milder, catalytic methods are generally preferred to preserve the integrity of the other functional groups.
| Method | Typical Reagents | Plausible Mechanism | Key Considerations for this compound |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate (HCO₂NH₄) | Catalytic cycle involving oxidative addition and reductive elimination | High efficiency; mild conditions likely compatible with -NH₂ and -OH groups. |
| Photocatalytic Dehalogenation | Photosensitizer (e.g., Ir or Ru complex), H-donor (e.g., THF), Visible Light | Photo-induced electron transfer leading to a radical intermediate | Very mild conditions; high functional group tolerance. nih.gov |
| Transition-Metal-Free Hydrogenation | Base (e.g., t-BuOK), H-donor (e.g., Phenylhydrazine), Light | Base-promoted, light-initiated radical-mediated process | Avoids potentially toxic heavy metals. |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive center in this compound, participating in oxidation reactions and influencing the electrophilic substitution patterns of the aromatic ring.
The electron-rich nature of the aminophenol system makes it susceptible to oxidation. The presence of both a hydroxyl and an amino group, particularly in a para relationship as they are in this molecule, facilitates oxidation to quinone-type structures. Chemical or electrochemical oxidation can initiate this process.
The oxidation of similar aminophenol and dihydroxyphenyl compounds often proceeds through a two-electron, two-proton process to form a quinone-imine or a related species. For this compound, oxidation would likely yield 4-iodo-2-methyl-1,5-quinone imine. This intermediate can be highly reactive and may undergo subsequent reactions such as hydrolysis or polymerization, depending on the reaction conditions. The stability of the resulting quinone imine is a critical factor in isolating such products.
| Oxidizing Agent | Plausible Intermediate/Product | Reaction Characteristics |
|---|---|---|
| Potassium Nitrosodisulfonate (Fremy's Salt) | 4-Iodo-2-methyl-1,5-quinone imine | Selective for the oxidation of phenols to quinones under mild conditions. |
| Sodium Periodate (NaIO₄) | Quinone/Quinone Imine derivatives | Effective for the oxidation of catechols and aminophenols. |
| Electrochemical Oxidation (Anodic) | Quinone Imine (transient) | Allows for controlled oxidation by tuning the applied potential. |
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating and ortho, para-directing effects of the hydroxyl (-OH) and amino (-NH₂) groups. The methyl group (-CH₃) is also an activating, ortho, para-directing group, albeit weaker. The iodine atom (-I) is deactivating but also ortho, para-directing.
The directing effects of the substituents are additive. The positions ortho and para to the -OH and -NH₂ groups are the most activated. Given the existing substitution pattern, the only available position on the ring is C6 (ortho to the amino group and meta to the hydroxyl group). However, the position C3 (ortho to the hydroxyl and meta to the amino group) could also be considered. The hydroxyl group is generally a stronger activating group than the amino group under acidic conditions (where the amino group is protonated to -NH₃⁺), which are common for many EAS reactions (e.g., nitration, sulfonation). Therefore, substitution is strongly directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the iodine atom. The position ortho to the hydroxyl (C3) is sterically unhindered. The other ortho position (C1) is substituted with the methyl group. The position ortho to the amino group (C6) is also a potential site. The final regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.
| Substituent | Activating/Deactivating | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Dominant directing group, especially under neutral or basic conditions. |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Becomes strongly deactivating (-NH₃⁺) under acidic conditions. |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para | Reinforces the directing effect of -OH and -NH₂. |
| -I (Iodo) | Weakly Deactivating | Ortho, Para | Minor influence compared to -OH and -NH₂; can be replaced via ipso-substitution. |
Multi-functional Reactivity and Cascade Transformations
The diverse array of functional groups in this compound allows for the design of cascade or tandem reactions, where multiple bond-forming events occur in a single pot. This approach is highly efficient in terms of atom economy and step economy.
A hypothetical cascade transformation could involve an initial reaction at one functional group, which then triggers a subsequent reaction at another site. For example:
N-Acylation/Alkylation followed by Intramolecular Cyclization: The amino group could first be acylated or alkylated with a reagent containing a suitable terminal functional group. A subsequent palladium-catalyzed intramolecular Heck reaction or Buchwald-Hartwig amination could then be initiated at the C-I bond to form a new heterocyclic ring system.
O-Alkylation followed by Cross-Coupling: The phenolic hydroxyl could be alkylated with a propargyl group (O-propargylation). The resulting aryl propargyl ether could then undergo a Sonogashira coupling at the C-I position, followed by an intramolecular cyclization to construct complex oxygen-containing heterocycles.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Design and Synthesis of Chemically Modified Derivatives
The design of chemically modified derivatives of 5-Amino-4-iodo-2-methylphenol is predicated on the unique reactivity of its constituent functional groups. The amino group provides a nucleophilic center for acylation, alkylation, and sulfonylation. The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can undergo O-alkylation, esterification, and other modifications. The methyl group, while less reactive, can influence the steric and electronic properties of the molecule.
The synthesis of these derivatives involves a careful selection of reagents and reaction conditions to achieve chemoselectivity, given the multiple reactive sites. For instance, selective modification of the more nucleophilic amino group can often be achieved under milder conditions, while derivatization of the phenolic hydroxyl may require a stronger base to form the corresponding phenoxide. The iodo group's reactivity in cross-coupling reactions is typically unleashed in the presence of a suitable palladium or copper catalyst. The interplay of these functional groups allows for a combinatorial approach to analogue synthesis, where each functional group can be independently or sequentially modified to generate a wide array of structurally diverse molecules.
Strategies for Introducing Diverse Functional Groups
The introduction of diverse functional groups onto the this compound scaffold is key to exploring its chemical space. This can be achieved by targeting each of the three primary functional moieties.
The primary amino group is a prime target for derivatization due to its high nucleophilicity.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often highly chemoselective. For instance, reaction with acetic anhydride (B1165640) can yield N-(4-hydroxy-5-iodo-2-methylphenyl)acetamide. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced to systematically probe structure-activity relationships.
N-Alkylation: Selective N-alkylation of aminophenols can be achieved through several methods. researchgate.netumich.eduresearchgate.net One common strategy involves reductive amination, where the aminophenol is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). umich.eduresearchgate.net This one-pot reaction can provide N-alkylated derivatives in good to excellent yields. umich.edu Another approach is direct alkylation with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products and may require optimization to achieve selectivity. umich.eduresearchgate.net
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. This modification can introduce a range of sulfonyl groups with different electronic and steric properties.
| Modification Type | Reagent Example | Product Class | Typical Conditions |
| N-Acylation | Acetic Anhydride, Pyridine | Amide | Room Temperature |
| N-Alkylation | Benzaldehyde, then NaBH4 | Secondary Amine | Methanol, Room Temperature |
| N-Sulfonylation | Toluenesulfonyl Chloride, Et3N | Sulfonamide | Dichloromethane, 0 °C to RT |
The carbon-iodine bond is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The reactivity of aryl iodides is generally high in these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. researchgate.net This is a powerful method for introducing a wide variety of aryl, heteroaryl, and vinyl groups at the 4-position of the phenol (B47542) ring.
Sonogashira Coupling: The Sonogashira reaction, which employs a palladium catalyst and a copper(I) co-catalyst, facilitates the coupling of the aryl iodide with a terminal alkyne. wikipedia.org This reaction is highly efficient for creating arylalkyne structures. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the introduction of a new nitrogen-containing group by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing a diverse range of substituted anilines. The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh3)4, Na2CO3 | Biaryl |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Arylalkyne |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOtBu | N-Arylamine |
The phenolic hydroxyl group, while less nucleophilic than the amino group, can be readily derivatized, typically after deprotonation with a base.
O-Alkylation (Williamson Ether Synthesis): The phenol can be converted to its corresponding ether by reaction with an alkyl halide in the presence of a base such as potassium carbonate. This classic SN2 reaction is effective for introducing small alkyl groups. For more sterically hindered alkyl halides, alternative methods may be necessary to avoid elimination side reactions.
O-Acylation: Esterification of the phenolic hydroxyl group can be achieved using acyl chlorides or anhydrides, often under basic conditions or with the use of an acylation catalyst. This provides access to a range of aryl esters.
Formation of Aryl Ethers: The phenolic hydroxyl can also participate in cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig O-arylation, to form diaryl ethers, although these reactions can be more challenging than C-N or C-C couplings.
| Functionalization | Reagent Example | Base (Example) | Product Class |
| O-Alkylation | Methyl Iodide | K2CO3 | Aryl Ether |
| O-Acylation | Benzoyl Chloride | Pyridine | Aryl Ester |
Regioselective Derivatization Methodologies for Targeted Analogs
Achieving regioselectivity is crucial when synthesizing targeted analogs of a multifunctional compound like this compound. The inherent differences in the reactivity of the functional groups provide a basis for selective transformations.
The amino group is generally the most nucleophilic site, allowing for selective N-functionalization under mild conditions where the phenolic hydroxyl group remains unreacted. For example, acylation with one equivalent of an acylating agent at low temperatures will predominantly yield the N-acylated product.
To achieve selective O-alkylation or O-acylation at the phenolic hydroxyl, the amino group can be temporarily protected. A common strategy is the formation of a Schiff base by reacting the aminophenol with an aldehyde, such as benzaldehyde. researchgate.netumich.eduresearchgate.net The resulting imine protects the amino group, allowing for subsequent derivatization of the hydroxyl group. The protecting group can then be readily removed by hydrolysis. researchgate.netumich.eduresearchgate.net
The transformation of the iodo group via cross-coupling reactions is typically performed under conditions that are compatible with both the free amino and hydroxyl groups, although protection may sometimes be necessary to prevent side reactions or catalyst inhibition, depending on the specific coupling partners and catalytic system used. The choice of ligand and base can be critical in controlling the outcome of these reactions.
Development of Novel Reagents and Intermediates Based on the Compound
This compound can serve as a valuable building block for the synthesis of more complex molecules and novel reagents.
The presence of the amino and iodo groups in a vicinal relationship on the aromatic ring makes this compound a potential precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions or tandem cross-coupling/cyclization sequences could lead to the formation of benzoxazoles, benzimidazoles, or other fused heterocyclic structures. The specific reaction pathway would depend on the nature of the coupling partner and the reaction conditions.
Furthermore, the derivatized analogues of this compound can themselves be used as intermediates. For instance, an N-acylated derivative could undergo a subsequent Suzuki coupling at the iodo position, followed by O-alkylation of the phenolic hydroxyl. This stepwise functionalization allows for the construction of highly substituted and complex molecular architectures that would be difficult to access through other synthetic routes. The ability to introduce a wide range of substituents at three different positions makes this scaffold a versatile platform for the development of new chemical entities for various research applications.
Computational Chemistry and Theoretical Investigations of 5 Amino 4 Iodo 2 Methylphenol Systems
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical examinations can predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It would be the primary tool for studying 5-Amino-4-iodo-2-methylphenol, allowing for the calculation of various molecular properties with a good balance of accuracy and computational cost. DFT studies on related aminophenol isomers have been used to assess their stability and reactivity. For instance, research on different aminophenol analogues has employed DFT to calculate energies, ionization potentials, and bond dissociation energies to understand their antioxidant properties. However, no such specific DFT data has been published for this compound.
Molecular Geometry Optimization and Conformation Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformation analysis would also be important to identify different spatial arrangements of the amino and hydroxyl groups and to determine their relative stabilities. While this is a standard procedure in computational chemistry, the specific optimized geometry and conformational landscape for this compound are not available in the current body of scientific literature.
Electronic Structure Characterization (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule dictates its chemical behavior. Key parameters derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Although the HOMO-LUMO gap is a commonly calculated parameter for organic molecules, these values have not been reported for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms of the hydroxyl and amino groups. However, a specific MEP map for this compound has not been computationally generated and published.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in detailing the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Elucidation of Reaction Pathways and Selectivity
Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost.
For instance, in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, the regioselectivity is a critical aspect. Theoretical calculations can predict the most likely site of reaction by analyzing the electron density distribution and the stability of possible intermediates. The calculated energy barriers for different pathways can explain experimentally observed product ratios. For example, the directing effects of the amino, hydroxyl, and methyl groups, along with the steric hindrance from the iodine atom, can be quantified to predict the outcome of a given reaction.
Research in computational organic chemistry has demonstrated that for similar substituted aromatic compounds, reaction mechanisms can be meticulously detailed. Methodologies often involve optimizing the geometries of reactants, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points, with transition states exhibiting a single imaginary frequency. The intrinsic reaction coordinate (IRC) method can be used to verify that a calculated transition state connects the intended reactants and products.
Table 1: Hypothetical Energy Barriers for Electrophilic Substitution on this compound
| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C3 | 18.5 | No |
| C6 | 15.2 | Yes |
Note: This data is illustrative and intended to represent the type of results obtained from computational studies.
Advanced Computational Modeling Techniques
Beyond static models of reaction pathways, advanced computational techniques provide a dynamic and more realistic picture of molecular behavior.
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound in various environments, such as in solution or within a biological system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, intermolecular interactions, and transport properties.
For example, MD simulations can be used to understand how this compound interacts with solvent molecules, which can significantly influence its reactivity. The simulations can reveal the structure of the solvation shell and the dynamics of solvent reorganization during a chemical reaction. In a biological context, MD can be used to simulate the binding of this compound to a protein, identifying key interactions and estimating the binding affinity.
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms and molecules. For novel compounds like this compound, specific parameters for certain atom types or dihedral angles may not be available in standard force fields.
In such cases, researchers need to develop and parameterize a force field specifically for the system of interest. This process typically involves performing high-level quantum mechanical calculations (e.g., using DFT or ab initio methods) on the molecule and its fragments to derive parameters such as bond lengths, bond angles, dihedral angles, and atomic charges. These parameters are then refined by fitting them to reproduce experimental data or high-level computational results. The development of accurate force fields is crucial for obtaining reliable results from MD simulations.
Theoretical Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides a suite of tools to predict the chemical reactivity and selectivity of this compound without the need for extensive experimental work. Various quantum chemical descriptors, often derived from DFT calculations, can be correlated with reactivity.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Other descriptors such as the electrostatic potential surface can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at each atomic site. These theoretical predictions are invaluable for understanding and anticipating the chemical behavior of this compound in various chemical transformations.
Table 2: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value (illustrative) | Implication for Reactivity |
| HOMO Energy | -5.2 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.8 eV | Indicates ability to accept electrons |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate kinetic stability |
| Dipole Moment | 2.1 D | Indicates a polar molecule |
Note: The values in this table are for illustrative purposes and represent the type of data generated by computational chemistry studies.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Amino 4 Iodo 2 Methylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Amino-4-iodo-2-methylphenol, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature two singlets corresponding to the protons at C3 and C6, with their chemical shifts influenced by the surrounding amino, hydroxyl, iodo, and methyl groups. The methyl group (-CH₃) would appear as a sharp singlet in the aliphatic region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the substituent effects: the carbon bearing the hydroxyl group (C2) would be significantly downfield, followed by the carbon with the iodine atom (C4). The ipso-carbons attached to the amino (C5) and methyl (C1) groups will also have characteristic shifts.
2D NMR: To confirm these assignments, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): While limited for this molecule due to the isolated aromatic protons, it would confirm the absence of proton-proton coupling between the aromatic signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons (C3, C6, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons (C1, C2, C4, C5) by observing correlations from the methyl protons and the aromatic protons to these non-protonated centers.
| Predicted NMR Data for this compound | |
|---|---|
| Nucleus | Expected Chemical Shift (δ, ppm) & Multiplicity |
| ¹H NMR | H3: ~6.8-7.2 (singlet)
|
| ¹³C NMR | C1 (-CH₃): ~15-20 C2 (-OH): ~150-158 C3: ~115-125 C4 (-I): ~85-95 C5 (-NH₂): ~140-148 C6: ~110-120 Methyl Carbon: ~15-20 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. docbrown.info High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for confirming the molecular formula. wikipedia.org
For this compound (C₇H₈INO), the nominal molecular weight is 249 g/mol . HRMS would be used to measure the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ with high precision, allowing for the unambiguous confirmation of the elemental formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.uklibretexts.org Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. Common fragmentation pathways for such aromatic compounds include:
Loss of an iodine atom: Cleavage of the C-I bond would result in a significant fragment ion at [M-127]⁺.
Loss of a methyl radical: A peak corresponding to [M-15]⁺ may be observed.
Cleavage of the aromatic ring: Complex fragmentation patterns can arise from the breakdown of the stable benzene (B151609) ring.
| Predicted Mass Spectrometry Data for this compound | |
|---|---|
| Parameter | Expected Value |
| Molecular Formula | C₇H₈INO |
| Monoisotopic Mass | 248.9647 g/mol |
| Nominal Mass | 249 g/mol |
| Primary HRMS Ion (ESI+) | [M+H]⁺ = 249.9723 |
| Key Fragment Ions (EI) | [M]⁺•: m/z 249
|
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com
The spectra for this compound would exhibit characteristic bands corresponding to its functional groups. researchgate.netchemicalbook.com
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretching: The primary amine group will show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.
C-O and C-N Stretching: The C-O stretching of the phenol (B47542) and the C-N stretching of the amine are expected in the 1200-1380 cm⁻¹ range.
C-I Stretching: The carbon-iodine bond vibration is expected at a much lower frequency, typically in the 500-600 cm⁻¹ range.
| Predicted Infrared (IR) Absorption Frequencies | |
|---|---|
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (Broad) |
| N-H Stretch (Amine) | 3300-3500 (Two bands) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch | 1200-1260 |
| C-N Stretch | 1250-1340 |
| C-I Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings. nih.gov
The benzene ring in this compound acts as a chromophore. The substituents on the ring—hydroxyl, amino, methyl, and iodo groups—act as auxochromes, which modify the absorption characteristics of the chromophore. Both the -OH and -NH₂ groups are strong electron-donating groups that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity of the π → π* transitions of the benzene ring. docbrown.infoacs.orgresearchgate.net The presence of multiple substituents would lead to a complex spectrum with one or more absorption maxima (λ_max) in the UV region, likely shifted to longer wavelengths compared to unsubstituted phenol. researchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comlibretexts.orgyoutube.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, one can generate a precise electron density map and, from that, a model of the molecular structure. nih.govresearchgate.net
A successful crystallographic analysis of this compound would provide:
Unambiguous confirmation of connectivity: It would verify the substitution pattern on the benzene ring.
Precise geometric parameters: Accurate bond lengths, bond angles, and torsion angles would be determined.
Information on intermolecular interactions: It would reveal the nature of hydrogen bonding (e.g., between the -OH of one molecule and the -NH₂ of another) and other non-covalent interactions that dictate the crystal packing in the solid state. This information is crucial for understanding the physical properties of the compound.
Advanced Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture and determining the purity of a compound. nih.govrsc.orgresearchgate.net For a polar molecule like this compound, reversed-phase HPLC is the most common and effective method. sielc.com
In a typical reversed-phase setup, a nonpolar stationary phase (like a C18-silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine and phenol functionalities. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (λ_max) determined by UV-Vis spectroscopy.
| Typical HPLC Parameters for Analysis | |
|---|---|
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at λ_max (e.g., ~280 nm) |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Gas Chromatography (GC) and GC-MS
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, which are polar and may have low volatility, derivatization is often a necessary step to enhance their thermal stability and chromatographic properties. nih.govnih.gov
A common derivatization strategy for aromatic amines and phenolic compounds involves acylation or silylation. nih.gov However, for aromatic amines, an alternative is iodination via a Sandmeyer-like reaction, which can produce derivatives suitable for GC analysis. nih.gov This approach offers the advantage of not requiring strictly anhydrous conditions, which is often a necessity for silylation and acylation reactions. nih.gov
Different GC-MS methods can be employed for the analysis of such derivatives, including GC with electron ionization mass spectrometry (GC-EI-MS), negative chemical ionization (GC-NCI-MS), and tandem mass spectrometry (GC-EI-MS/MS). nih.gov
GC-EI-MS: Electron ionization is a common technique where the sample molecules are bombarded with high-energy electrons, leading to fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural elucidation and library matching. nih.gov
GC-NCI-MS: Negative chemical ionization is a softer ionization technique that is particularly sensitive for compounds containing electronegative atoms, such as the iodine in this compound. This can lead to lower detection limits. nih.govnih.gov
GC-MS/MS: Tandem mass spectrometry, often using multiple reaction monitoring (MRM) mode, offers enhanced selectivity and sensitivity by isolating a specific precursor ion and then fragmenting it to produce specific product ions. nih.gov This is particularly useful for complex matrices.
The choice of GC column is also critical for achieving good separation. A common choice for the analysis of aromatic amines and their derivatives is a non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nih.gov
The following table summarizes typical instrumental conditions that could be adapted for the analysis of derivatized this compound, based on methodologies for similar compounds. nih.govthermofisher.com
Table 1: Representative GC-MS/MS Instrumental Conditions for Analysis of Aromatic Amine Derivatives
| Parameter | Condition |
|---|---|
| GC System | Agilent TRACE 1310 GC or similar |
| Injector | Programmed Temperature Vaporizing (PTV) |
| Injection Mode: Splitless | |
| Injector Temperature Program: 60°C, ramp to 280°C | |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | TG-5MS (or similar), 30 m x 0.25 mm x 0.25 µm |
| Oven Program | Start at 40°C (hold 1 min), ramp at 10°C/min to 280°C (hold 1 min) |
| Mass Spectrometer | Triple Quadrupole (e.g., Thermo Scientific TSQ Duo) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 200-280°C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
Research on ten iodinated derivatives of aromatic amines showed excellent limits of detection (LODs) using these advanced GC techniques. nih.gov For GC-EI-MS, LODs were in the range of 9–50 pg/L, for GC-NCI-MS they were 3.0–7.3 pg/L, and for GC-EI-MS/MS, they were as low as 0.9–3.9 pg/L. nih.gov These findings highlight the high sensitivity achievable, which would be beneficial for trace analysis of this compound and its derivatives in various samples.
Solid-Phase Microextraction (SPME) for Derivatized Analytes
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com It is particularly well-suited for coupling with GC-MS for the analysis of volatile and semi-volatile organic compounds from various matrices. mdpi.comnih.gov For polar analytes like this compound, SPME is often combined with a derivatization step to improve extraction efficiency and chromatographic performance. researchgate.net
The SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to a sample or its headspace. researchgate.net The analytes partition between the sample matrix and the fiber coating. After extraction, the fiber is transferred to the GC injector for thermal desorption of the analytes. scielo.br
Key parameters that need to be optimized for an SPME method include: nih.govresearchgate.net
Fiber Coating: The choice of fiber coating is crucial and depends on the polarity of the analyte. For phenolic compounds, polar fibers such as those with polyacrylate (PA) or polydimethylsiloxane-divinylbenzene (PDMS-DVB) coatings are often used. researchgate.netresearchgate.net
Extraction Mode: Extraction can be done by direct immersion (DI-SPME) of the fiber into a liquid sample or by headspace extraction (HS-SPME), where the fiber is exposed to the vapor phase above the sample. researchgate.net
Extraction Time and Temperature: These parameters affect the partitioning equilibrium and the kinetics of extraction. Higher temperatures can increase the volatility of analytes, which is beneficial for HS-SPME, but can decrease the partition coefficient as absorption is an exothermic process. mdpi.com
Sample Matrix Modifications: Adjusting the pH and ionic strength (e.g., by adding NaCl) of the sample can enhance the extraction efficiency by reducing the solubility of the analytes in the aqueous phase (salting-out effect). researchgate.net
For phenolic compounds, on-fiber derivatization can be performed. nih.gov After the analytes are adsorbed onto the SPME fiber, the fiber is exposed to the headspace of a derivatizing agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govscielo.br This converts the polar phenolic groups into more volatile silyl (B83357) derivatives, making them amenable to GC analysis. nih.gov
The table below outlines optimized conditions from a study on the SPME-GC-MS analysis of phenols in water, which could serve as a starting point for method development for this compound. researchgate.net
Table 2: Optimized SPME Conditions for Phenol Analysis in Water
| Parameter | Optimized Condition |
|---|---|
| SPME Fiber | Polyacrylate (PA) |
| Extraction Mode | Direct Immersion |
| Sample Volume | 20 mL |
| Ionic Strength | 10% NaCl |
| Sample pH | 4.0 |
| Extraction Temperature | 35°C |
| Agitation | 1000 rpm |
| Extraction Time | 40 min |
This validated method demonstrated the suitability of SPME-GC-MS for monitoring phenolic compounds in water samples. researchgate.net The development of an internally cooled SPME fiber is a more recent advancement that can improve the extraction of analytes from complex matrices at elevated temperatures. scielo.br This technique has been successfully applied to the determination of phenols directly from leather samples, achieving detection limits in the low µg/g range. scielo.br
Electrochemical Methods for Chemical Analysis and Monitoring
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds like aminophenols. mdpi.comresearchgate.net These methods are based on the oxidation or reduction of the analyte at an electrode surface, with the resulting current being proportional to the analyte's concentration.
For the analysis of this compound, the aminophenol group is the electroactive moiety. The electrochemical oxidation of p-aminophenol, a related compound, typically involves its conversion to a quinoneimine. mdpi.com Various voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), can be used for analysis. nih.gov
A key aspect of developing a successful electrochemical sensor is the modification of the working electrode to enhance its sensitivity, selectivity, and stability. nih.gov Numerous materials have been investigated for modifying electrodes for the detection of aminophenols, including:
Carbon-based nanomaterials: Multi-walled carbon nanotubes (MWCNTs) and graphene are widely used due to their excellent conductivity and large specific surface area, which can significantly amplify the electrochemical signal. researchgate.netnih.gov
Conducting polymers: Polyaniline (PANI) is a conducting polymer that can be combined with nanomaterials to create a synergistic effect, further improving sensor performance. nih.gov
Metal oxides and nanoparticles: These materials can exhibit electrocatalytic activity towards the oxidation of aminophenols. frontiersin.org
A recent study demonstrated the development of a flexible sensor using laser-induced graphene (LIG) modified with an MWCNT-PANI composite for the detection of 4-aminophenol. nih.gov This sensor achieved a very low detection limit of 0.006 µM using square wave voltammetry. nih.gov Another approach used a graphene-chitosan composite film on a glassy carbon electrode, which also showed significant electrocatalytic activity towards 4-aminophenol, with a detection limit of 0.057 µM. researchgate.net
Table 3: Performance of Various Electrochemical Sensors for Aminophenol Detection
| Electrode Modification | Analyte | Technique | Linear Range (µM) | Detection Limit (µM) | Reference |
|---|---|---|---|---|---|
| MWCNT-PANI on Laser Induced Graphene | 4-Aminophenol | SWV | 0.006 - 55 | 0.006 | nih.govaminer.org |
| Graphene–Chitosan on Glassy Carbon | 4-Aminophenol | DPV* | 0.2 - 550 | 0.057 | researchgate.net |
| MWCNTs in Nafion:Cu on Gold | p-Aminophenol | Amperometry | < 1 | < 0.1 | mdpi.com |
*DPV: Differential Pulse Voltammetry
These electrochemical methods are advantageous for their potential for miniaturization and use in portable devices for on-site monitoring, which is often more complex to achieve with traditional chromatographic systems. mdpi.com
Applications in Synthetic Organic Chemistry and Materials Science Non Biological Focus
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The strategic placement of reactive sites on the aromatic ring of 5-Amino-4-iodo-2-methylphenol makes it a potentially valuable synthon in the construction of complex molecular architectures. The presence of the iodo-substituent is particularly significant, as it opens the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of intricate molecular frameworks from simpler precursors.
The amino and hydroxyl groups also offer multiple avenues for synthetic elaboration. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in N-arylation reactions. The phenolic hydroxyl group can undergo O-arylation or be used as a directing group in electrophilic aromatic substitution reactions, further enhancing the molecule's synthetic versatility.
Table 1: Potential Cross-Coupling Reactions Involving this compound
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki Coupling | Arylboronic acid | Biphenyl derivatives |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivatives |
| Heck Coupling | Alkene | Arylalkene derivatives |
| Buchwald-Hartwig Amination | Amine | Diaryl or alkylaryl amine derivatives |
| Stille Coupling | Organostannane | Biaryl or vinylarene derivatives |
Intermediate in the Synthesis of Azo Dyes and Pigments
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a large and commercially important class of colorants. chemsrc.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.
This compound possesses the requisite primary amino group for diazotization. Upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium), it can be converted to a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to generate a diverse range of azo dyes. The color of the resulting dye would be influenced by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the iodo and methyl groups on the phenolate ring of the parent molecule would likely impart specific chromophoric properties to the resulting dyes.
Precursor for Advanced Materials
The unique combination of functional groups in this compound also suggests its potential as a precursor for the development of novel materials with tailored properties.
Optoelectronic Materials and their Properties
Organic materials with interesting optical and electronic properties are at the forefront of materials science research, with applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-systems that are often a feature of such materials can be constructed using cross-coupling reactions. As discussed, the iodo-substituent of this compound makes it a suitable substrate for these reactions, allowing for the synthesis of larger, conjugated molecules. The electron-donating nature of the amino and hydroxyl groups, combined with the potential for derivatization, could allow for the fine-tuning of the electronic properties of materials derived from this compound.
Surface Modification of Solid Materials
The modification of material surfaces is crucial for a wide range of technologies, including biocompatible implants, sensors, and catalysts. The functional groups of this compound offer several possibilities for anchoring the molecule to a solid support. For instance, the phenolic hydroxyl group can react with surface hydroxyls on metal oxides, while the amino group can be used for covalent attachment to various substrates. The iodo group could also potentially be used for surface-initiated polymerization or other surface-specific reactions.
Catalytic Applications in Organic Transformations
While not extensively studied for its catalytic properties, the structure of this compound suggests potential avenues for its use in catalysis. The molecule could serve as a ligand for transition metal catalysts, with the amino and hydroxyl groups coordinating to the metal center and influencing its reactivity and selectivity. Furthermore, the molecule itself, or derivatives thereof, could potentially act as an organocatalyst in certain organic transformations, although this remains a speculative area requiring further investigation.
Research Applications in Biochemical Assays (excluding clinical or therapeutic use)
There is a notable lack of specific information in scientific databases and literature regarding the application of this compound in biochemical assays for research purposes. Its potential use as a building block for fluorescent probes, enzyme inhibitors, or other tools for biochemical research has not been detailed in the available resources.
Structure Reactivity Relationships in Non Biological Contexts
Influence of Substituents on Chemical Reactivity and Regioselectivity
The reactivity of the aromatic ring in 5-Amino-4-iodo-2-methylphenol towards electrophilic substitution is dictated by the combined electronic and steric effects of its substituents: the amino (-NH2), iodo (-I), methyl (-CH3), and hydroxyl (-OH) groups. The -OH and -NH2 groups are potent activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. libretexts.org The methyl group is also an activating, ortho-, para-directing substituent, albeit weaker than the hydroxyl and amino groups. Conversely, the iodo group is a deactivating substituent due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. ucalgary.ca
In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating hydroxyl and amino groups are expected to be the most nucleophilic. Given the substitution pattern of this compound, the directing effects of the substituents are crucial in determining the regioselectivity of further reactions. The hydroxyl and amino groups strongly activate the positions ortho and para to them. However, in this compound, the positions are already substituted. This leaves the remaining positions on the ring as potential sites for electrophilic attack, with the regiochemical outcome depending on the interplay of the activating and deactivating effects of the present substituents.
The high reactivity of phenols and anilines can sometimes lead to over-reaction, such as the formation of di- and tri-substituted products, and in some cases, oxidation to quinone-type structures. libretexts.org The presence of the deactivating iodo group in this compound may help to modulate this high reactivity, potentially allowing for more controlled reactions.
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Position | Electronic Effect | Directing Effect | Predicted Impact on Reactivity |
| -OH | 1 | Activating | Ortho, Para | Increases nucleophilicity of the ring |
| -CH3 | 2 | Activating | Ortho, Para | Enhances ring activation |
| -I | 4 | Deactivating | Ortho, Para | Reduces overall ring reactivity |
| -NH2 | 5 | Activating | Ortho, Para | Strongly increases nucleophilicity of the ring |
Correlation of Molecular Structure with Synthetic Efficiency and Yields
The synthesis of this compound and its derivatives is influenced by the nature and position of the substituents on the aromatic ring. The synthesis of the precursor, 5-amino-2-methylphenol (B1213058) (also known as 5-amino-o-cresol), can be achieved from 3-chloro-4-methylaniline (B146341) in a reaction catalyzed by copper and cuprous chloride at elevated temperatures, with reported yields of around 85.36%. chemrxiv.org
The introduction of the iodine atom onto the 5-amino-2-methylphenol backbone is a key step. The high nucleophilic reactivity of phenols and anilines allows them to undergo substitution reactions with iodine, a halogen that is typically unreactive with less activated benzene derivatives. libretexts.org The regioselectivity of this iodination is critical. The strongly activating and ortho-, para-directing hydroxyl and amino groups will direct the incoming electrophilic iodine. Given the positions of these groups in 5-amino-2-methylphenol, the iodine is expected to substitute at the position ortho to the amino group and meta to the hydroxyl group, which is the 4-position, to yield this compound. The efficiency of this step would likely depend on the choice of iodinating agent and reaction conditions.
Table 2: Factors Influencing Synthetic Efficiency of this compound
| Synthetic Step | Key Structural Features | Potential Challenges | Strategies for Optimization |
| Synthesis of 5-amino-2-methylphenol | Reactivity of precursor | High temperature and pressure requirements | Catalyst selection, reaction time and temperature control |
| Iodination of 5-amino-2-methylphenol | High activation by -OH and -NH2 | Over-iodination, oxidation of the phenol (B47542)/aniline | Choice of mild iodinating agent, control of stoichiometry, low-temperature reaction |
Structural Parameters Governing Material Properties (e.g., photostability, non-linear optical properties)
The arrangement of electron-donating and electron-withdrawing groups in an aromatic system can give rise to interesting material properties, including photostability and non-linear optical (NLO) behavior.
Non-Linear Optical Properties: Organic molecules with donor-acceptor substituted π-electron systems can exhibit significant second-order NLO properties. bath.ac.uk In this compound, the amino and hydroxyl groups act as strong electron donors, while the iodo group has an electron-withdrawing inductive effect. This donor-acceptor character, combined with the conjugated π-system of the benzene ring, suggests that this molecule could possess NLO activity. Theoretical studies on substituted anilines have shown that the first-order hyperpolarizability (a measure of the second-order NLO response) is sensitive to the nature and position of substituents. mq.edu.auresearchgate.net The specific arrangement of the donor and acceptor groups in this compound, along with the methyl group, will determine the magnitude of its NLO properties. The first-order hyperpolarizability has been found to increase in compounds with strong donors and acceptors. mq.edu.auresearchgate.net
Table 3: Predicted Structure-Property Relationships for this compound
| Property | Relevant Structural Features | Predicted Behavior |
| Photostability | Carbon-Iodine bond | Potentially susceptible to photolytic cleavage, leading to degradation. |
| Electron-donating groups (-NH2, -OH, -CH3) | May influence the excited state lifetime and reactivity. | |
| Non-Linear Optical Properties | Donor-acceptor substitution (-NH2, -OH as donors; -I as an inductive acceptor) | Expected to exhibit second-order NLO properties. |
| Conjugated π-system of the benzene ring | Facilitates charge transfer, which is essential for NLO activity. |
Q & A
Basic: What synthetic routes are recommended for 5-Amino-4-iodo-2-methylphenol, and how can regioselectivity be optimized?
Methodological Answer:
The compound can be synthesized via electrophilic iodination of 5-amino-2-methylphenol. A common approach involves using N-iodosuccinimide (NIS) in acetic acid at 0–5°C to minimize over-iodination. Regioselectivity at the 4-position is influenced by steric and electronic factors: the methyl group at position 2 directs iodination to the para position via steric hindrance, while the amino group activates the ring. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography (SiO₂, gradient elution) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ ~5.2 ppm, broad), and CH₃ (δ ~2.3 ppm). C NMR confirms iodine’s deshielding effect (C-I at δ ~90 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion [M+H]⁺ at m/z 279.98 (C₇H₈INO).
- HPLC : Use a C18 column (MeCN/H₂O 60:40, 1 mL/min) to assess purity (>95%) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store under argon at –20°C in amber vials to prevent degradation via oxidation or photolysis. Conduct stability assays monthly using HPLC to detect by-products like quinone derivatives. Avoid aqueous solutions, as the amino group may hydrolyze in acidic/basic conditions .
Advanced: How can computational modeling predict reactivity and regioselectivity in iodination reactions?
Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify the most electrophilic aromatic position. Compare with chloro/fluoro analogs (e.g., 5-Amino-4-chloro-2-methylphenol) to assess halogen-specific steric effects. Validate predictions experimentally via kinetic studies (e.g., competition experiments with substituted phenols) .
Advanced: How to resolve contradictions in reported spectral data or melting points?
Methodological Answer:
- Contradictory Melting Points : Use differential scanning calorimetry (DSC) to confirm phase transitions. Check for polymorphs via X-ray crystallography .
- Spectral Discrepancies : Employ 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-reference with databases like PubChem or NIST Chemistry WebBook for analogous structures .
Advanced: What safety protocols are critical when handling iodinated by-products?
Methodological Answer:
- By-Product Identification : Use GC-MS to detect volatile iodinated compounds (e.g., methyl iodide).
- Waste Management : Neutralize reaction quenches with sodium thiosulfate to reduce iodine toxicity. Follow NIOSH guidelines for PPE (nitrile gloves, fume hoods) and emergency procedures (eye wash stations, spill kits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
